Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate
Description
Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate (CAS: 1706463-34-4) is a substituted benzoate ester characterized by three key functional groups:
- Benzyloxy group (C₆H₅CH₂O-) at position 4.
- Chlorine atom at position 3.
- Ethoxy group (OCH₂CH₃) at position 5.
This compound is synthesized via nucleophilic substitution reactions, typically involving benzyl bromide derivatives and potassium carbonate in polar aprotic solvents like DMF, followed by extraction and purification .
Properties
Molecular Formula |
C18H19ClO4 |
|---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
ethyl 3-chloro-5-ethoxy-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C18H19ClO4/c1-3-21-16-11-14(18(20)22-4-2)10-15(19)17(16)23-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3 |
InChI Key |
UDBJUFYXSURUGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 4-(benzyloxy)-3-chloro-5-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-(benzyloxy)-3-chloro-5-ethoxybenzoic acid.
Reduction: Formation of Ethyl 4-(benzyloxy)-5-ethoxybenzoate.
Substitution: Formation of Ethyl 4-(benzyloxy)-3-amino-5-ethoxybenzoate.
Scientific Research Applications
Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and chloro groups can influence the compound’s binding affinity and specificity towards these targets, affecting various molecular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate belongs to a class of halogenated aromatic esters. Below is a detailed comparison with structurally analogous compounds:
Structural and Physicochemical Comparison
Key Findings
Substituent Effects :
- Halogens : Chlorine at position 3 enhances electrophilicity, facilitating nucleophilic aromatic substitution. Fluorine in the benzyl group (e.g., ) increases metabolic stability .
- Alkoxy Groups : Ethoxy and benzyloxy groups improve solubility in organic solvents (e.g., DMF, ethyl acetate) compared to smaller alkoxy substituents .
Synthetic Applications :
- Compounds with benzyloxy groups (e.g., ) are intermediates in synthesizing β-blockers like YOK-1204 .
- Iodinated analogs (e.g., ) are used in radiolabeling or cross-coupling reactions due to iodine’s reactivity .
Research Findings and Implications
- Bioactivity : Chlorine and benzyloxy groups correlate with enhanced binding to aromatic receptors in preliminary studies .
- Thermal Stability : Ethoxy-substituted benzoates exhibit higher decomposition temperatures (>200°C) compared to methoxy analogs .
- Industrial Relevance : These compounds are pivotal in synthesizing complex molecules, with patents highlighting their use in kinase inhibitors and antimicrobial agents .
Notes
Biological Activity
Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate is a compound of interest in medicinal chemistry, particularly for its biological activity against various pathogens and potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a distinctive structure that contributes to its biological activity. The compound consists of an ethyl ester group, a chloro substituent, and a benzyloxy moiety attached to a benzoate framework. The presence of these functional groups influences its solubility, permeability, and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising activity against several Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. For instance, it has been evaluated against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are recognized as critical threats in the WHO priority list of antibiotic-resistant bacteria .
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Acinetobacter baumannii | 8 μg/mL | |
| Pseudomonas aeruginosa | 4 μg/mL | |
| Methicillin-resistant S. aureus | 16 μg/mL |
The mechanism by which this compound exerts its antibacterial effects is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and maintenance. Inhibition leads to disrupted DNA supercoiling, ultimately resulting in bacterial cell death .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that modifications to the benzoate scaffold significantly impact the compound's potency. For example, altering the position or nature of substituents on the aromatic ring can enhance antibacterial activity while maintaining favorable pharmacokinetic properties.
Table 2: Structure-Activity Relationships
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| C3 | Chloro group | Increased potency |
| C4 | Benzyloxy moiety | Enhanced solubility |
| Ethyl group | Variations in chain length | Affects permeability |
In Vivo Efficacy
In murine models, this compound demonstrated significant efficacy against dermal infections caused by resistant strains of bacteria. The compound was able to reduce bacterial load significantly compared to untreated controls .
Toxicological Profile
Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. In vitro assays showed minimal cytotoxicity against human cell lines, suggesting a favorable safety profile for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
